molecular formula C30H41N3O6 B1676228 Mazapertine succinate CAS No. 134208-18-7

Mazapertine succinate

Cat. No.: B1676228
CAS No.: 134208-18-7
M. Wt: 539.7 g/mol
InChI Key: WAHFGTZTVZRLEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The laboratory synthesis of mazapertine succinate begins with the alkylation of 2-nitrophenol with isopropyl bromide to give 2-isopropoxynitrobenzene. Catalytic hydrogenation of the nitro group yields 2-isopropoxyaniline. Intermolecular ring formation of this aniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine. Separately, amide formation of 3-(chloromethyl)benzoyl chloride with piperidine gives 1-[3-(chloromethyl)benzoyl]piperidine. The final step is the convergent synthesis between the above two arms to afford the alkylation product mazapertine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves similar synthetic routes as described above, optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Mazapertine succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Mazapertine succinate exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The compound’s interaction with these receptors helps in regulating mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mazapertine succinate is unique due to its specific receptor binding profile and its safety and tolerability in clinical studies. Unlike some other compounds, it has shown a lower potential for extrapyramidal side effects .

Properties

CAS No.

134208-18-7

Molecular Formula

C30H41N3O6

Molecular Weight

539.7 g/mol

IUPAC Name

butanedioic acid;piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone

InChI

InChI=1S/C26H35N3O2.C4H6O4/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29;5-3(6)1-2-4(7)8/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

WAHFGTZTVZRLEY-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O

Appearance

Solid powder

134208-18-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mazapertine succinate
RWJ 37796
RWJ-37796

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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